Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator. [] It is classified as a vasodilator, meaning it helps to widen blood vessels. [] In scientific research, riociguat serves as a valuable tool to investigate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, a crucial signaling pathway involved in various physiological processes, including vascular tone regulation and cell proliferation. [] Riociguat's unique dual mechanism of action allows researchers to explore both the NO-dependent and NO-independent aspects of this pathway. []
Riociguat is a pharmaceutical compound primarily used for the treatment of pulmonary hypertension, specifically chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. Its chemical name is N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylene dicarbamate. As a soluble guanylate cyclase stimulator, it enhances the effects of nitric oxide, leading to vasodilation and improved blood flow in the pulmonary arteries .
Riociguat belongs to a novel class of medications known as soluble guanylate cyclase stimulators. This class of drugs works by directly stimulating the soluble guanylate cyclase enzyme, which plays a crucial role in the nitric oxide signaling pathway, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation .
The synthesis of riociguat involves several key steps:
Riociguat's molecular structure features several functional groups that contribute to its pharmacological activity. The core structure includes a pyrazolo-pyridine moiety linked to a pyrimidine ring, which is essential for its interaction with soluble guanylate cyclase.
Riociguat undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. The key reactions include:
Each reaction's conditions—such as temperature, solvent choice, and reaction time—are critical for achieving high yields and purities, reflecting careful optimization in synthetic methodology.
Riociguat functions through two primary mechanisms:
This dual mechanism results in significant vasorelaxation effects, making riociguat effective in managing conditions associated with elevated pulmonary arterial pressure.
Relevant data indicates that these properties influence both formulation development and therapeutic effectiveness.
Riociguat is primarily used for:
Additionally, ongoing research explores its potential applications in other cardiovascular diseases due to its unique mechanism of action related to nitric oxide signaling pathways .
Soluble guanylate cyclase (sGC) is a pivotal intracellular enzyme serving as the primary receptor for nitric oxide (NO) within the cardiovascular system. This heterodimeric enzyme, typically composed of α (α1 or α2) and β (β1) subunits, contains a heme moiety essential for its activation. Upon NO binding to the heme iron in the β-subunit, sGC undergoes a conformational shift, significantly enhancing its catalytic activity to convert guanosine triphosphate (GTP) into the critical second messenger, cyclic guanosine monophosphate (cGMP) [1] [9]. The NO-sGC-cGMP pathway is a master regulator of vascular tone, smooth muscle proliferation, platelet aggregation, and inflammation [1] [5].
In pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), endothelial dysfunction leads to diminished NO bioavailability and impaired sGC activity. This results in reduced cGMP production, fostering pulmonary vasoconstriction, vascular remodeling, and increased pulmonary vascular resistance. Consequently, sGC emerges as a rational and direct therapeutic target for restoring cGMP signaling in PH [1] [3] [5]. Unlike phosphodiesterase-5 inhibitors (PDE5i) which merely slow cGMP degradation, sGC stimulators like Riociguat directly augment cGMP production, offering a distinct pharmacological approach [10].
Table 1: Key Characteristics of Soluble Guanylate Cyclase (sGC)
Property | Description | Significance in PH |
---|---|---|
Structure | Heterodimeric enzyme (typically α1/β1 or α2/β1); Heme-containing (Fe²⁺-protoporphyrin IX) in β subunit. | Heme moiety essential for NO binding; Target for pharmacologic modulation. |
Primary Function | Catalyzes conversion of GTP to cyclic GMP (cGMP). | cGMP is a key second messenger for vascular homeostasis. |
Activation Mechanism | Physiological: Binding of nitric oxide (NO) to heme iron induces conformational change, boosting activity >100-fold. | Impaired in PH due to endothelial dysfunction and reduced NO bioavailability. |
Pathway Role | Central node in NO-sGC-cGMP signaling pathway. | Pathway dysregulation is a hallmark of PAH and CTEPH pathogenesis. |
Therapeutic Targeting | Riociguat acts as an sGC stimulator (distinct from sGC activators which target oxidized/heme-free sGC). | Addresses root cause of impaired cGMP signaling in PH. |
The pathogenesis of PAH and CTEPH involves significant disruption of the NO-sGC-cGMP axis. Endothelial damage or dysfunction reduces the expression and activity of endothelial nitric oxide synthase (eNOS), limiting NO synthesis [5] [9]. Furthermore, elevated levels of endogenous nitric oxide synthase (NOS) inhibitors, such as asymmetric dimethylarginine (ADMA), compete with L-arginine for eNOS binding sites, further suppressing NO production [5].
Beyond reduced NO bioavailability, the responsiveness of sGC to NO can be impaired. Oxidative stress, prevalent in PH, can oxidize the heme iron in sGC (converting Fe²⁺ to Fe³⁺) or even lead to heme loss. Heme-oxidized or heme-free sGC is unresponsive to NO, rendering the enzyme functionally deficient despite potential NO presence [5] [7]. The resultant deficiency in cGMP has profound consequences:
This dysregulation creates a self-perpetuating cycle driving pulmonary vascular obstruction and right ventricular afterload. Targeting sGC directly, bypassing the compromised NO bioavailability and potentially restoring sensitivity, offers a strategic intervention point [3] [5] [10].
Riociguat (BAY 63-2521) belongs to the novel pharmacological class of sGC stimulators. Its unique therapeutic value lies in its dual mode of action on the compromised NO-sGC-cGMP pathway:
Table 2: Riociguat's Dual Mechanism of Action Compared to Other Pharmacologic Classes
Mechanism | Riociguat (sGC Stimulator) | PDE5 Inhibitors (e.g., Sildenafil) | sGC Activators (e.g., Cinaciguat) |
---|---|---|---|
Primary Action | 1. Directly stimulates sGC independently of NO. 2. Sensitizes sGC to endogenous NO. | Inhibits breakdown of cGMP by phosphodiesterase type 5 (PDE5). | Activates oxidized/heme-free sGC (does not require NO or heme iron). |
Effect on sGC Activity | Increases catalytic activity of reduced (Fe²⁺), heme-containing sGC. | No direct effect on sGC; preserves existing cGMP. | Activates sGC when heme is oxidized (Fe³⁺) or missing. |
Dependence on NO Bioavailability | Partially independent; works with low NO but synergizes with available NO. | Indirectly relies on baseline sGC activity/cGMP production (needs NO). | Independent of NO and heme status. |
Effect on cGMP Levels | Increases production. | Decreases degradation. | Increases production (specifically of dysfunctional sGC forms). |
Therapeutic Target in PH | PAH, CTEPH. | PAH. | Primarily investigated in acute heart failure (not approved for PH). |
Preclinical evidence demonstrates that Riociguat can stimulate recombinant sGC activity by up to 73-fold alone and by up to 112-fold in combination with an NO donor [7] [9]. This dual action translates into potent vasodilation, antiproliferative, antifibrotic, and anti-inflammatory effects within the pulmonary vasculature, addressing multiple facets of PH pathology beyond simple vasodilation [5] [10].
Riociguat (methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate; Chemical Formula: C₂₀H₁₉FN₈O₂) is a small organic molecule optimized for oral bioavailability [1] [8]. Its structure allows specific binding to a regulatory site on sGC.
Biochemical and structural biology studies indicate that Riociguat binds to a pocket within the regulatory domain of the sGC heterodimer, distinct from the catalytic GTP-binding site and the heme-binding domain [7] [9]. Binding induces significant allosteric conformational changes within the enzyme:
The functional consequence of this structural modulation is a significant and sustained increase in sGC catalytic efficiency (Vmax) for GTP-to-cGMP conversion. Riociguat's efficacy is thus rooted in its ability to correct the dysfunctional sGC signaling characteristic of PH by restoring and amplifying cGMP production at its source.
Clinical Pharmacodynamic Correlates: Population pharmacokinetic/pharmacodynamic (PK/PD) analyses from phase III trials (PATENT-1 for PAH, CHEST-1 for CTEPH) demonstrated a significant correlation between Riociguat plasma exposure and improvements in key hemodynamic parameters like pulmonary vascular resistance (PVR) [8]. This confirms that the molecular and cellular mechanisms described translate directly into clinically measurable benefits in patients.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: